3-Bromo-5-chloroquinoline
Description
3-Bromo-5-chloroquinoline (CAS No. 1416440-62-4) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClN and a purity of ≥98% . Quinoline, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, serves as the core structure. The bromine and chlorine substituents at the 3- and 5-positions, respectively, confer distinct electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular weight is 258.51 g/mol, and it is typically available in quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
3-bromo-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKBKRTVUSVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311951 | |
| Record name | 3-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-62-4 | |
| Record name | 3-Bromo-5-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 5-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds formed through coupling reactions.
Scientific Research Applications
3-Bromo-5-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and transcription, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
6-Bromo-4-chloroquinoline (CAS 65340-70-7)
- Molecular Formula: C₉H₅BrClN (identical to 3-Bromo-5-chloroquinoline).
- Key Differences : The bromine and chlorine substituents are positioned at the 6- and 4-positions, respectively. The proximity of bromine to the pyridine nitrogen (ortho position) may enhance electrophilic substitution reactivity due to increased electron withdrawal from the nitrogen atom .
- Applications: Likely used in cross-coupling reactions, though its synthesis route and purity data are less documented compared to this compound.
5-Bromo-8-chloroisoquinoline (CAS 956003-79-5)
- Molecular Formula: C₉H₅BrClN (same molecular formula but isoquinoline core).
- Key Differences: Isoquinoline, a structural isomer of quinoline, features a nitrogen atom in the second ring. Isoquinoline derivatives often exhibit higher melting points due to increased molecular symmetry .
- Safety: Shares similar safety precautions (e.g., P261: avoid inhalation, P280: wear protective gloves) with this compound .
Pyridine and Benzene Derivatives
3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1)
- Molecular Formula: C₆H₄BrClNO.
- Key Differences: The pyridine core lacks the fused benzene ring of quinoline, reducing aromatic stability. The methoxy group at the 2-position introduces electron-donating effects, which may direct electrophilic substitutions to specific sites. This compound is priced significantly higher (¥7,800–37,100/g) compared to this compound, reflecting synthetic complexity .
5-Bromo-3-chlorobenzene-1,2-diamine (CAS 1008361-80-5)
- Molecular Formula : C₆H₆BrClN₂.
- Key Differences: A benzene derivative with amino groups at the 1,2-positions. The amino groups act as strong activators, increasing reactivity toward electrophiles. This contrasts with the deactivating effects of halogens in this compound .
Boronic Acid Derivatives
(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1451392-86-1)
- Molecular Formula : C₆H₅BBrClO₂.
- However, the absence of a heterocyclic core reduces aromatic stabilization .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Core Structure | Substituent Positions | Key Reactivity |
|---|---|---|---|---|
| This compound | 258.51 | Quinoline | 3-Br, 5-Cl | Electrophilic substitution at 6- or 8-positions due to meta-directing halogens |
| 6-Bromo-4-chloroquinoline | 258.51 | Quinoline | 6-Br, 4-Cl | Enhanced reactivity at 5-position (ortho to Br) |
| 5-Bromo-8-chloroisoquinoline | 258.51 | Isoquinoline | 5-Br, 8-Cl | Higher melting point due to symmetry; similar halogen-directed reactivity |
Biological Activity
3-Bromo-5-chloroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique combination of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C₉H₅BrClN, and it features a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of halogen atoms significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 232.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes such as topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to antiproliferative effects on cancer cells, making it a candidate for anticancer drug development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effect of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC₅₀ value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, demonstrating significant antiproliferative activity.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It showed promising results against various bacterial strains.
Antimicrobial Testing
In vitro studies revealed that this compound exhibited antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed through various assays measuring cytokine production and inflammatory markers. In one study, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
